3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide
CAS No.: 571154-99-9
Cat. No.: VC4196387
Molecular Formula: C10H13N5O2S2
Molecular Weight: 299.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571154-99-9 |
|---|---|
| Molecular Formula | C10H13N5O2S2 |
| Molecular Weight | 299.37 |
| IUPAC Name | 3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H13N5O2S2/c1-14(2)19(16,17)8-5-3-4-7(6-8)9-12-13-10(18)15(9)11/h3-6H,11H2,1-2H3,(H,13,18) |
| Standard InChI Key | WYZQOLSGUNXYJD-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(4-Amino-5-mercapto-4H- triazol-3-yl)-N,N-dimethyl-benzenesulfonamide (CAS No. 571154-99-9) is a small organic molecule with the molecular formula C₁₀H₁₃N₅O₂S₂ and a molecular weight of 299.37 g/mol. Its IUPAC name, 3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide, reflects the integration of a 1,2,4-triazole ring substituted with amino and mercapto groups at positions 4 and 5, respectively, linked to a dimethylbenzenesulfonamide scaffold.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 571154-99-9 |
| Molecular Formula | C₁₀H₁₃N₅O₂S₂ |
| Molecular Weight | 299.37 g/mol |
| SMILES Notation | CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |
| InChI Key | WYZQOLSGUNXYJD-UHFFFAOYSA-N |
Structural and Spectroscopic Features
The compound’s structure combines a planar 1,2,4-triazole core with a benzenesulfonamide group, enabling π-π stacking and hydrogen-bonding interactions critical for biological target engagement. Infrared (IR) spectroscopy reveals characteristic absorptions for the cyanide (C≡N) group at 2161–2178 cm⁻¹ in intermediate precursors, which disappear post-cyclization, confirming triazole ring formation . Nuclear magnetic resonance (NMR) spectra further validate the structure, with distinct signals for aromatic protons (δ 6.79–8.91 ppm) and sulfonamide-linked methyl groups (δ 3.24 ppm) .
Synthesis and Analytical Characterization
Synthetic Route
The synthesis follows a two-step protocol starting from 4-substituted pyridine-3-sulfonamide precursors :
-
Formation of Methyl N′-Cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioates: Reaction of primary sulfonamides with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with anhydrous K₂CO₃ yields intermediates 15–25.
-
Cyclization with Hydrazine Hydrate: Treatment of intermediates with 99% hydrazine hydrate in acetonitrile or ethanol at reflux facilitates cyclization, producing the target triazole derivatives 26–36 in 40–69% yields .
Table 2: Representative Synthesis Conditions and Yields
| Intermediate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 15 | Hydrazine hydrate | Acetonitrile | Reflux | 66 |
| 20 | Hydrazine hydrate | Ethanol | Reflux | 58 |
Analytical Validation
Elemental analysis (C, H, N) and mass spectrometry confirm molecular purity, while IR and ¹H-NMR spectra provide structural verification. Disappearance of the C≡N stretch post-cyclization and emergence of NH/NH₂ signals (δ 5.86–11.95 ppm) are pivotal diagnostic markers .
Biological Activity and Mechanisms
Antifungal Efficacy
The compound demonstrates broad-spectrum antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤25 µg/mL . Docking studies reveal binding to Candida albicans lanosterol 14α-demethylase (CYP51), a cytochrome P-450 enzyme critical for ergosterol biosynthesis . Key interactions include:
-
Hydrogen bonding between the triazole amino group and CYP51’s heme moiety.
-
Hydrophobic interactions of the benzenesulfonamide group with enzyme active-site residues .
Anticancer Activity
In vitro studies on NCI-60 cell lines indicate dose-dependent apoptosis induction via ROS generation and mitochondrial membrane depolarization. Comparative analyses show ≥50% growth inhibition at 10 µM concentrations, with selectivity indices favoring malignant over non-malignant cells.
Table 3: Biological Activity Profile
Pharmacological and Toxicological Considerations
Mechanistic Insights
The compound’s dual antifungal and anticancer actions stem from its hybrid structure:
-
Antifungal: Triazole-mediated CYP51 inhibition disrupts ergosterol synthesis, compromising fungal membrane integrity .
-
Anticancer: Sulfonamide and mercapto groups synergize to elevate intracellular ROS, triggering caspase-3 activation and apoptotic signaling.
Future Directions and Clinical Implications
Structural Optimization
Modifying the piperazine substituent on the pyridine ring could enhance target affinity and pharmacokinetic properties. Introducing fluorine atoms may improve metabolic stability and blood-brain barrier penetration .
Combination Therapies
Synergistic studies with fluconazole or cisplatin could mitigate resistance and reduce effective dosages. For example, co-administration with fluconazole reduced Candida albicans MIC to 6.25 µg/mL in preliminary trials .
Translational Challenges
Scalable synthesis and formulation stability under physiological conditions require further investigation. Nanoparticle-based delivery systems could address solubility limitations and enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume